molecular formula C13H12N2O B13994915 2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone CAS No. 6312-08-9

2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone

Cat. No.: B13994915
CAS No.: 6312-08-9
M. Wt: 212.25 g/mol
InChI Key: RXIQIWCMEYWGSF-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone is an organic compound that features two pyridine rings connected by a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone typically involves the reaction of 2-bromopyridine with 4-pyridylmagnesium bromide, followed by the addition of acetone. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridinyl)-1-(3-pyridinyl)-1-propanone
  • 2-(2-Pyridinyl)-1-(2-pyridinyl)-1-propanone
  • 4-(2-Pyridinyl)pyrimidine-2-thiol

Uniqueness

2-(2-Pyridinyl)-1-(4-pyridinyl)-1-propanone is unique due to its specific arrangement of pyridine rings and the presence of a propanone group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

6312-08-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-pyridin-2-yl-1-pyridin-4-ylpropan-1-one

InChI

InChI=1S/C13H12N2O/c1-10(12-4-2-3-7-15-12)13(16)11-5-8-14-9-6-11/h2-10H,1H3

InChI Key

RXIQIWCMEYWGSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)C2=CC=NC=C2

Origin of Product

United States

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